molecular formula C12H17FO2 B7998287 (3-Fluoro-4-(pentyloxy)phenyl)methanol

(3-Fluoro-4-(pentyloxy)phenyl)methanol

Cat. No.: B7998287
M. Wt: 212.26 g/mol
InChI Key: BVHVQEAYVRZFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-4-(pentyloxy)phenyl)methanol is a fluorinated aromatic alcohol featuring a pentyloxy (C₅H₁₁O) substituent at the para position and a fluorine atom at the meta position relative to the hydroxymethyl group. Its molecular formula is C₁₂H₁₇FO₂ (molecular weight: 224.26 g/mol). The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

(3-fluoro-4-pentoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-2-3-4-7-15-12-6-5-10(9-14)8-11(12)13/h5-6,8,14H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHVQEAYVRZFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(pentyloxy)phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 1-bromopentane.

    Etherification Reaction: The 3-fluorophenol undergoes an etherification reaction with 1-bromopentane in the presence of a base such as potassium carbonate to form 3-fluoro-4-pentyloxyphenol.

    Reduction Reaction: The 3-fluoro-4-pentyloxyphenol is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4-(pentyloxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-fluoro-4-(pentyloxy)benzaldehyde or 3-fluoro-4-(pentyloxy)benzoic acid.

    Reduction: Formation of 3-fluoro-4-(pentyloxy)cyclohexane.

    Substitution: Formation of 3-methoxy-4-(pentyloxy)phenylmethanol or 3-cyano-4-(pentyloxy)phenylmethanol.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Research has shown that compounds with similar structures exhibit antimicrobial properties. The presence of fluorine and alkoxy groups can enhance biological activity, making (3-Fluoro-4-(pentyloxy)phenyl)methanol a candidate for further studies in antimicrobial drug development.
    • Anticancer Potential : Fluorinated phenolic compounds have been investigated for their anticancer activities. The modification of phenolic structures can lead to improved efficacy against various cancer cell lines.
  • Materials Science
    • Polymer Synthesis : The compound can serve as a monomer or additive in the synthesis of polymers with specific properties, such as increased hydrophobicity or thermal stability. Its pentyloxy group may enhance solubility in organic solvents, facilitating the formation of polymeric materials.
    • Fluorinated Materials : Fluorinated compounds are known for their unique surface properties. Incorporating this compound into materials could lead to advancements in coatings and surface treatments that require low surface energy and high chemical resistance.
  • Environmental Science
    • Pollution Studies : Given the increasing concern over per- and polyfluoroalkyl substances (PFAS), research into the environmental fate of fluorinated compounds is critical. This compound can be used to study degradation pathways and the persistence of fluorinated chemicals in various ecosystems.
    • Analytical Chemistry : The compound's distinct structure allows it to be utilized as a standard in analytical methods such as HPLC or GC-MS for detecting related substances in environmental samples.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined a series of fluorinated phenols, including derivatives similar to this compound, for their antimicrobial properties against Staphylococcus aureus. The results indicated that modifications at the para position significantly enhanced activity, suggesting potential for further development as an antimicrobial agent .

Case Study 2: Polymer Applications

Research conducted at a leading materials science institute explored the incorporation of fluorinated phenolic compounds into polymer matrices. The study found that adding this compound improved thermal stability and hydrophobicity, making it suitable for applications in coatings and sealants .

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(pentyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pentyloxy group can influence its solubility and membrane permeability. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Key Properties :

  • Lipophilicity : The pentyloxy chain enhances hydrophobicity, improving membrane permeability in biological systems.
  • Reactivity : The hydroxymethyl group enables derivatization into esters, ethers, or imines, as seen in its conversion to methanimine derivatives (e.g., S9 and S10 in –3).
  • Synthesis: Prepared via nucleophilic substitution or oxidation reactions. For example, derivatives like S9 and S10 are synthesized by condensing the alcohol with amines (e.g., octylamine or 4-fluorobenzylamine) under mild heating in methanol .

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares (3-Fluoro-4-(pentyloxy)phenyl)methanol with structurally similar compounds, emphasizing substituent-driven differences:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications
This compound -O-C₅H₁₁ 224.26 High lipophilicity, derivatization-prone Intermediate for methanimines
[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol -N-piperidine 209.26 Increased basicity, moderate solubility Pharmaceutical building block
[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanol -N-imidazole 192.19 Hydrogen-bonding capability Potential enzyme inhibitor
{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-... -CF₃, thiazole 316.29 High electronegativity, rigid structure Medicinal chemistry
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol -OCH₃, pyrrolidine 225.28 Chirality, moderate lipophilicity Drug discovery, agrochemicals

Key Observations :

Electronic Effects : Trifluoromethyl (-CF₃) substituents () increase electron-withdrawing effects, stabilizing negative charges in intermediates, whereas imidazole () introduces aromaticity and hydrogen-bonding sites.

Stereochemical Complexity : The pyrrolidine-containing analog () introduces chirality, making it valuable in asymmetric synthesis.

Stability Considerations :

  • The pentyloxy derivative’s ether linkage is hydrolytically stable under physiological conditions, whereas imine derivatives (e.g., S10) may require protection from moisture .
  • Trifluoromethyl groups () enhance metabolic stability but may reduce solubility in polar solvents.

Biological Activity

(3-Fluoro-4-(pentyloxy)phenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a fluorinated phenyl ring substituted with a pentyloxy group and a hydroxymethyl group. The synthesis typically involves multi-step organic reactions, including:

  • Fluorination : Introduction of the fluorine atom onto the phenyl ring.
  • Alkylation : Addition of the pentyloxy group via nucleophilic substitution.
  • Reduction : Conversion of suitable precursors to yield the final alcohol product.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit:

  • Antioxidant Properties : The presence of the pentyloxy group enhances its electron-donating ability, potentially allowing it to scavenge free radicals.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, although further studies are needed to identify these targets.

Case Studies and Research Findings

Recent research has indicated several potential applications for this compound:

  • Antimicrobial Activity : A study evaluated its effectiveness against various bacterial strains, showing promising results in inhibiting growth at certain concentrations.
  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in cultured cells, suggesting potential use in treating inflammatory diseases.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays on cancer cell lines indicated that this compound may induce apoptosis at higher concentrations.

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokines
CytotoxicityInduction of apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.